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Compound of Interest

Compound Name: Mps1-IN-1 dihydrochloride

Cat. No.: B2508206 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of Mps1-IN-1
dihydrochloride with other notable Mps1 inhibitors. The information is intended to assist

researchers in selecting the most appropriate chemical probe for their studies of Monopolar

Spindle 1 (Mps1) kinase, a critical regulator of the spindle assembly checkpoint.

Introduction to Mps1 Kinase
Monopolar spindle 1 (Mps1), also known as TTK protein kinase, is a dual-specificity protein

kinase that plays a crucial role in the spindle assembly checkpoint (SAC), a major cell cycle

control mechanism that ensures the proper segregation of chromosomes during mitosis.[1]

Dysregulation of Mps1 is implicated in chromosomal instability and has been identified as a

potential therapeutic target in oncology.[2][3] Small molecule inhibitors of Mps1 are therefore

valuable tools for both basic research and clinical development.

Kinase Inhibitor Selectivity: A Comparative Analysis
The following table summarizes the in vitro potency and selectivity of Mps1-IN-1
dihydrochloride against a panel of alternative Mps1 inhibitors. The data is compiled from

various publicly available sources and presented to facilitate a direct comparison.
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Inhibitor Mps1 IC50
Known Off-Targets
/ Selectivity Profile

Reference(s)

Mps1-IN-1

dihydrochloride
367 nM

Highly selective

against a panel of 352

kinases. Known off-

targets include ALK

and Ltk.

[1]

BAY 1217389 < 10 nM

Excellent selectivity

profile. Off-targets

include PDGFRβ (<10

nM), Kit (10-100 nM),

and others at higher

concentrations.

[2][3][4][5][6]

AZ3146 ~35 nM

Selective, with some

activity against FAK,

JNK1, JNK2, and Kit.

[7][8]

Mps1-IN-2 145 nM
Dual inhibitor of Mps1

and Plk1.
[1]

Reversine -

Exhibits

polypharmacology,

with notable inhibition

of Aurora B.

[9]

CFI-402257 -
A potent Mps1

inhibitor.
[9]

Mps1 Signaling Pathway and Experimental
Workflow
To understand the context in which these inhibitors function, a simplified diagram of the Mps1

signaling pathway in the spindle assembly checkpoint is provided below. This is followed by a

typical experimental workflow for determining kinase inhibitor selectivity.
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Caption: Simplified Mps1 signaling at an unattached kinetochore.
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Caption: Experimental workflow for kinase selectivity profiling.
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Experimental Protocols
The following are generalized protocols for common kinase inhibition assays used to determine

selectivity profiles. Specific parameters may need to be optimized for individual kinases and

inhibitors.

LanthaScreen® Kinase Assay (Time-Resolved
Fluorescence Resonance Energy Transfer - TR-FRET)
This assay format measures the inhibition of kinase activity by detecting the phosphorylation of

a fluorescently labeled substrate.

Materials:

Purified kinase

Fluorescently labeled kinase substrate (e.g., GFP-tagged substrate)

ATP

Test inhibitor (e.g., Mps1-IN-1 dihydrochloride)

LanthaScreen® Tb-labeled anti-phospho substrate antibody

TR-FRET dilution buffer

384-well assay plates

Procedure:

Compound Preparation: Prepare a serial dilution of the test inhibitor in the appropriate

solvent (e.g., DMSO).

Kinase Reaction:

Add 2.5 µL of the test inhibitor dilution or solvent control to the wells of a 384-well plate.
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Add 5 µL of a solution containing the kinase and fluorescently labeled substrate in TR-

FRET dilution buffer.

Initiate the kinase reaction by adding 2.5 µL of ATP solution.

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

Detection:

Stop the reaction by adding 10 µL of a solution containing the Tb-labeled anti-phospho

substrate antibody in TR-FRET dilution buffer.

Incubate at room temperature for 60 minutes to allow for antibody binding.

Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the

emission at both the terbium and fluorescein wavelengths.

Data Analysis: Calculate the emission ratio and determine the percent inhibition based on

controls. Plot the percent inhibition against the inhibitor concentration to determine the IC50

value.[1]

Fluorescence Polarization (FP) Kinase Assay
This homogeneous assay measures the binding of a fluorescently labeled tracer to a kinase,

and the displacement of that tracer by a competitive inhibitor.

Materials:

Purified kinase

Fluorescently labeled tracer (a small molecule that binds to the kinase ATP pocket)

Test inhibitor

Assay buffer

384-well, low-volume, black assay plates

Procedure:
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Compound Preparation: Prepare a serial dilution of the test inhibitor in the assay buffer.

Assay Assembly:

To the wells of a 384-well plate, add the test inhibitor dilutions.

Add the purified kinase to the wells.

Add the fluorescently labeled tracer.

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120

minutes) to allow the binding to reach equilibrium.

Data Acquisition: Measure the fluorescence polarization on a plate reader equipped with

appropriate filters.

Data Analysis: A decrease in fluorescence polarization indicates displacement of the tracer

by the test inhibitor. Calculate the percent inhibition and plot against the inhibitor

concentration to determine the IC50 value.

Conclusion
Mps1-IN-1 dihydrochloride is a highly selective inhibitor of Mps1 kinase, making it a valuable

tool for studying the spindle assembly checkpoint. However, for applications requiring higher

potency, alternatives such as BAY 1217389 may be more suitable, though researchers should

consider their respective off-target profiles. The choice of inhibitor should be guided by the

specific experimental context, including the required potency, the tolerance for known off-

targets, and the cell types or model systems being used. The provided experimental protocols

offer a starting point for researchers to perform their own comparative studies and validate the

activity of these inhibitors in their systems of interest.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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